(3,5-Diethoxyphenyl)methanol chemical properties and structure
(3,5-Diethoxyphenyl)methanol chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of (3,5-Diethoxyphenyl)methanol for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information for structurally similar compounds is referenced where applicable to provide a foundational understanding.
Chemical Properties and Structure
(3,5-Diethoxyphenyl)methanol is an aromatic alcohol characterized by a benzene ring substituted with two ethoxy groups at positions 3 and 5, and a hydroxymethyl group at position 1.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₃ | [1][2][3] |
| Molecular Weight | 196.24 g/mol | [1][3] |
| Monoisotopic Mass | 196.10994 Da | [2] |
| Appearance | Not specified (likely a solid or oil) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Predicted XlogP | 1.7 | [2] |
| CAS Number | 198623-56-2 | [1] |
Structure:
The chemical structure of (3,5-Diethoxyphenyl)methanol consists of a central benzene ring. The ethoxy groups are electron-donating, which influences the reactivity of the aromatic ring and the properties of the benzylic alcohol.
Spectroscopic Data
Mass Spectrometry: Predicted collision cross-section values for various adducts have been calculated.[2] For instance, the [M+H]⁺ ion is predicted to have an m/z of 197.11722.[2]
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the ethoxy groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule, including the aromatic carbons, the carbon of the hydroxymethyl group, and the carbons of the ethoxy groups.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[5] C-H stretching vibrations for the aromatic ring and the alkyl chains would appear around 2850-3100 cm⁻¹.[5] Characteristic C-O stretching bands for the ether and alcohol groups would be observed in the fingerprint region (1000-1300 cm⁻¹).[5]
Experimental Protocols
A specific, validated experimental protocol for the synthesis of (3,5-Diethoxyphenyl)methanol is not available in published literature. However, a general and plausible synthetic route would involve the reduction of a suitable precursor such as 3,5-diethoxybenzaldehyde or a 3,5-diethoxybenzoic acid derivative.
Proposed Synthesis: Reduction of 3,5-Diethoxybenzaldehyde
This method is analogous to the synthesis of similar benzyl alcohol derivatives.
Reaction: 3,5-Diethoxybenzaldehyde + NaBH₄ → (3,5-Diethoxyphenyl)methanol
Materials:
-
3,5-Diethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (as solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Deionized water
-
Hydrochloric acid (dilute, for workup)
Procedure:
-
Dissolution: Dissolve 3,5-diethoxybenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water or dilute hydrochloric acid.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude (3,5-Diethoxyphenyl)methanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Biological Activity and Drug Development Potential
There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with (3,5-Diethoxyphenyl)methanol. However, the broader class of hydroxy- and alkoxy-substituted benzyl derivatives has been evaluated for use as flavoring agents.[6][7] Some benzyl alcohol derivatives have been investigated for their antimicrobial properties.[8]
Given the structural motifs, potential areas of investigation for (3,5-Diethoxyphenyl)methanol could include:
-
Antioxidant activity: The presence of electron-donating ethoxy groups might confer some antioxidant properties.
-
Enzyme inhibition: The molecule could be screened against various enzymes, as many small aromatic compounds exhibit inhibitory activities.
-
Antimicrobial effects: As with other benzyl alcohol derivatives, it could be tested for activity against bacteria and fungi.[8]
It is important to note that any potential biological activity is purely speculative at this point and would require experimental validation. The toxicological profile of this specific compound has not been established.
Conclusion
(3,5-Diethoxyphenyl)methanol is a chemical compound for which there is a significant lack of publicly available experimental data. This guide has summarized the known properties and provided a plausible, though unvalidated, synthetic route. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties to assess its potential for applications in research and drug development.
References
- 1. appchemical.com [appchemical.com]
- 2. PubChemLite - (3,5-diethoxyphenyl)methanol (C11H16O3) [pubchemlite.lcsb.uni.lu]
- 3. 007chemicals.com [007chemicals.com]
- 4. 198623-56-2|(3,5-Diethoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 7. femaflavor.org [femaflavor.org]
- 8. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
